![molecular formula C4H4BFO2S B1401588 (4-Fluorothiophen-2-yl)boronic acid CAS No. 1360465-66-2](/img/structure/B1401588.png)
(4-Fluorothiophen-2-yl)boronic acid
Overview
Description
“(4-Fluorothiophen-2-yl)boronic acid” is a chemical compound . It is also known as B-(4-Fluoro-2-thienyl)boronic Acid . It has agricultural applications, particularly as a reagent in the preparation of insecticides .
Molecular Structure Analysis
The molecular formula of “(4-Fluorothiophen-2-yl)boronic acid” is C4H4BFO2S . Its molecular weight is 145.95 .Chemical Reactions Analysis
Boronic acids, including “(4-Fluorothiophen-2-yl)boronic acid”, can be used as reactants in various chemical reactions . They are particularly useful in coupling reactions .Scientific Research Applications
Sensing Applications
(4-Fluorothiophen-2-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for both homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
The compound’s interaction with diols also enables its use in biological labelling and protein manipulation . It can be used to modify proteins, which is essential for understanding protein function and interaction in biological systems.
Drug Discovery
In the field of drug discovery, (4-Fluorothiophen-2-yl)boronic acid can participate in Suzuki-Miyaura coupling reactions. This is a powerful tool for carbon-carbon bond formation, allowing the incorporation of the (4-fluorothiophen-2-yl) moiety into complex molecules with potential biological activity.
Development of Therapeutics
Boronic acids’ interaction with various biological molecules makes them suitable for the development of therapeutics . They can be used to create compounds that have the potential to interact with biological targets, leading to new treatments.
Separation Technologies
The unique properties of boronic acids facilitate their use in separation technologies. They can be employed in techniques such as electrophoresis for separating glycated molecules, which is valuable in diabetes research and diagnostics .
Analytical Methods
(4-Fluorothiophen-2-yl)boronic acid: is used as a building material for microparticles in analytical methods. These microparticles can be utilized in various assays and detection systems, enhancing the sensitivity and specificity of the analytical methods .
Mechanism of Action
Target of Action
The primary target of (4-Fluorothiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(4-Fluorothiophen-2-yl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway affected by (4-Fluorothiophen-2-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effect of this pathway is the creation of complex molecules with potential biological activity.
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.
Result of Action
The result of the action of (4-Fluorothiophen-2-yl)boronic acid is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura cross-coupling reaction, leading to the creation of complex molecules with potential biological activity.
Action Environment
The action of (4-Fluorothiophen-2-yl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura cross-coupling reaction takes place . The reaction conditions are typically mild and tolerant of various functional groups , which can influence the efficacy and stability of the compound.
Future Directions
properties
IUPAC Name |
(4-fluorothiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BFO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKELOUQSTTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855718 | |
Record name | (4-Fluorothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorothiophen-2-yl)boronic acid | |
CAS RN |
1360465-66-2 | |
Record name | (4-Fluorothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-fluorothiophen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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